molecular formula C20H17N5O3S B14937593 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide

Cat. No.: B14937593
M. Wt: 407.4 g/mol
InChI Key: VFCMXCKBROEDEA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a benzamide moiety at position 3. The benzamide is further modified with a 4-oxoquinazolin-3(4H)-yl group via a methylene linker. The (2E)-configuration stabilizes the imine bond, likely enhancing its bioactivity.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C20H17N5O3S/c1-28-11-17-23-24-20(29-17)22-18(26)14-8-6-13(7-9-14)10-25-12-21-16-5-3-2-4-15(16)19(25)27/h2-9,12H,10-11H2,1H3,(H,22,24,26)

InChI Key

VFCMXCKBROEDEA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes or ketones. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound 1,3,4-Thiadiazole 5-(Methoxymethyl), 4-(quinazolinone-benzamide) ~450 (estimated) Thiadiazole, Quinazolinone, Benzamide, Methoxymethyl
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole 5-Isoxazole, 3-phenyl 348.39 Isoxazole, Benzamide
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, 5-dimethylamino-acryloyl 392.48 Acryloyl, Dimethylamino
VEGFR-2-Targeting Thiadiazole Derivatives (e.g., Compound 18e) 1,3,4-Thiadiazole 4-Chlorophenyl, acetyl hydrazone ~500–600 Chlorophenyl, Acetyl Hydrazone
Key Observations:
  • Methoxymethyl vs.
  • Quinazolinone vs. Acryloyl/Hydrazone: The quinazolinone moiety distinguishes the target compound from analogues with acryloyl () or hydrazone groups (), suggesting divergent biological targets (e.g., kinase inhibition vs. VEGFR-2 antagonism) .
Key Observations:
  • The target compound’s benzamide linkage may follow carbodiimide-mediated coupling (), while thiadiazole ring formation could mirror cyclization methods in or 8 .
  • Yields for analogues range from 70–80%, suggesting efficient protocols for thiadiazole-benzamide hybrids.

Spectroscopic and Analytical Data

Table 3: Spectral Signatures
Compound IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) MS (m/z)
Target Compound ~1670 (quinazolinone), ~1690 (benzamide) δ 7.3–8.5 (aromatic H), δ 3.3–4.0 (methoxymethyl) ~450 (M⁺)
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide 1606 δ 7.36–8.13 (aromatic H), δ 7.95 (isoxazole H) 348 (M⁺)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide (4g) 1690, 1638 δ 2.49 (CH₃), δ 7.47–8.39 (aromatic H) 392 (M⁺)
Key Observations:
  • The target compound’s IR would show dual C=O stretches from benzamide and quinazolinone, distinct from single carbonyl peaks in simpler analogues () .
  • ^1H-NMR signals for methoxymethyl (δ 3.3–4.0) differentiate it from methyl (δ 2.49 in 4g) or isoxazole substituents (δ 7.95 in ) .

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a distinctive combination of functional groups, including a thiadiazole ring and a quinazoline moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H15N5O3S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}
PropertyValue
Molecular Weight357.4 g/mol
CAS Number1219574-52-3
Chemical FormulaC₁₆H₁₅N₅O₃S

The compound's unique structure may allow it to interact with various biological targets, potentially modulating their activity.

Antimicrobial Properties

Research has indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant antimicrobial activity. A study evaluating derivatives similar to this compound demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal species.

Key Findings:

  • The compound showed promising activity against Staphylococcus aureus and Escherichia coli.
  • It was also effective against fungal strains such as Candida albicans and Aspergillus niger.

Table 1 summarizes the antimicrobial activity of related compounds:

Compound IDBacterial ActivityFungal Activity
QNM-1ActiveActive
QNM-5ActiveActive
QNM-7ActiveInactive
QNM-9InactiveActive

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cellular processes. For instance, it may target kinases or proteases, disrupting critical signaling pathways within microbial cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Efficacy : A study on derivatives of quinazoline and thiadiazole highlighted their effectiveness against various pathogens. The results indicated that modifications in the substituents significantly influenced the antibacterial potency.
  • Antifungal Activity : Another investigation focused on the antifungal properties of thiadiazole derivatives, revealing that specific structural modifications enhanced their efficacy against resistant fungal strains.

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